molecular formula C10H13NO B12320994 4-Ethyl-N-methylbenzamide CAS No. 60028-85-5

4-Ethyl-N-methylbenzamide

Cat. No.: B12320994
CAS No.: 60028-85-5
M. Wt: 163.22 g/mol
InChI Key: QDDXVDKSCWSDHK-UHFFFAOYSA-N
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Description

4-Ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H13NO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-methylbenzamide typically involves the reaction of 4-ethylbenzoic acid with N-methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal-organic frameworks, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: 4-Ethyl-N-methylbenzoic acid.

    Reduction: 4-Ethyl-N-methylbenzylamine.

    Substitution: 4-Ethyl-N-methyl-2,6-dibromobenzamide (example for halogenation).

Scientific Research Applications

4-Ethyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

    Medicine: It is investigated for its potential use as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.

    Industry: It is utilized in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-methylbenzamide involves its interaction with specific molecular targets. The carbonyl group of the amide can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl and methyl groups can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Ethyl-N-methylbenzamide can be compared with other benzamide derivatives:

Properties

CAS No.

60028-85-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-ethyl-N-methylbenzamide

InChI

InChI=1S/C10H13NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

QDDXVDKSCWSDHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC

Origin of Product

United States

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